molecular formula C10H8N2O4 B7950367 methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate

methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate

Cat. No.: B7950367
M. Wt: 220.18 g/mol
InChI Key: NMXQVFHRVGCYBM-UHFFFAOYSA-N
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Description

methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The preparation of methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of chemical reactions. These reactions typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. this compound stands out due to its specific properties and applications that are not shared by its analogs .

Properties

IUPAC Name

methyl 4-(5-oxo-2H-1,2,4-oxadiazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-10(14)16-12-8/h2-5H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQVFHRVGCYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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